Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for various research purposes.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-20(23)18-16(13-9-8-11(2)10-12(13)3)17-14(22)6-5-7-15(17)25-19(18)21/h8-10,16H,4-7,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMCYGHRMFMNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)C)C)C(=O)CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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